2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(Ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, and a propoxyphenyl group attached to a thiazole ring, connected via an acetamide linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions. For instance, 4-(4-propoxyphenyl)-2-bromoacetophenone can react with thiourea in the presence of a base like potassium hydroxide to form 4-(4-propoxyphenyl)thiazol-2-amine.
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Introduction of the Ethylsulfonyl Group: : The ethylsulfonyl group can be introduced by sulfonylation of 4-bromoacetophenone with ethylsulfonyl chloride in the presence of a base such as triethylamine.
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Coupling Reaction: : The final step involves coupling the thiazole derivative with the ethylsulfonyl phenyl derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could be studied for similar activities.
Medicine
In medicinal chemistry, 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide might be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The ethylsulfonyl and propoxyphenyl groups may enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
- 2-(4-(Ethylsulfonyl)phenyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide may exhibit unique properties due to the presence of the propoxy group, which can influence its lipophilicity, solubility, and overall biological activity. The specific arrangement of functional groups can also affect its reactivity and interactions with biological targets, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-3-13-28-18-9-7-17(8-10-18)20-15-29-22(23-20)24-21(25)14-16-5-11-19(12-6-16)30(26,27)4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWUOIWQAFUJGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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